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Compound of Interest

Compound Name: Heptaplatin Sunpla

Cat. No.: B1673121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and biological activity of SKI-2053R, a third-generation platinum-based anticancer agent also
known as Heptaplatin or Sunpla. Developed by SK Chemicals, SKI-2053R has demonstrated
notable antitumor activity, including efficacy against cisplatin-resistant cancer cell lines.

Chemical Structure

SKI-2053R is a platinum(ll) complex with the systematic IUPAC name [SP-4-2-[4R-(2a,4a,5b)]]-
[2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine-N,N'][propanedioato(2-)-O,0O']-platinum. Its
chemical formula is C11H20N20O6Pt, and it has a molecular weight of 471.37 g/mol . The
structure features a central platinum atom coordinated to a bidentate diamine ligand and a
malonate leaving group.

CAS Number: 146665-77-2

Chemical Structure:
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Synthesis Pathway

The synthesis of SKI-2053R and related [2-substituted-4,5-bis(aminomethyl)-1,3-
dioxolane]platinum(ll) complexes has been described in the scientific literature. The general
synthesis involves a multi-step process:

e Ligand Synthesis: The synthesis of the diamine ligand, 2-(1-Methylethyl)-1,3-dioxolane-4,5-
dimethanamine, is the initial step. This is typically achieved through a series of organic
reactions to construct the dioxolane ring with the desired stereochemistry and functional
groups.

o Platinum Complex Formation: The synthesized diamine ligand is then reacted with a suitable
platinum precursor, such as potassium tetrachloroplatinate(ll) (K2PtCl4), to form an
intermediate platinum-chloride complex.

e Ligand Exchange: Finally, the chloride ligands are displaced by a propanedioato (malonato)
group by reacting the intermediate complex with a silver or potassium salt of propanedioic
acid. This results in the final SKI-2053R product.

A generalized workflow for the synthesis is presented below:

A generalized workflow for the synthesis of SKI-2053R.

Quantitative Data

SKI-2053R has been evaluated in both preclinical and clinical settings. The following table
summarizes key quantitative data regarding its antitumor activity.
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Cell Line/Tumor

Parameter Value Reference
Type
) 2.0-fold greater than
SNU-601 (Gastric
IC50 SNU-601's response [1]
Cancer) ) )
to Cisplatin
SNU-638 (Cisplatin- 2.0-fold greater than
IC50 resistant Gastric SNU-601's response [1]
Cancer) to Heptaplatin
Response Rate Advanced Gastric 17% (6 out of 35
_ _ --INVALID-LINK--
(Phase 1) Adenocarcinoma evaluable patients)
Median Duration of Advanced Gastric
7.2 months --INVALID-LINK--

Response (Phase 1)

Adenocarcinoma

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of SKI-2053R is commonly determined using a 3-(4,5-dimethylthiazol-2-

y)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

o Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

e Drug Treatment: Cells are treated with various concentrations of SKI-2053R and incubated

for a specified period (e.g., 72 hours).

o MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4

hours to allow for the formation of formazan crystals.

e Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g.,
dimethyl sulfoxide - DMSO).
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o Absorbance Measurement: The absorbance of each well is measured using a microplate
reader at a wavelength of 570 nm.

e |C50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-
response curve, representing the concentration of the drug that causes a 50% reduction in
cell viability compared to the untreated control.

Workflow for a typical MTT cytotoxicity assay.

Signaling Pathway of Action

Similar to other platinum-based anticancer drugs, the primary mechanism of action of SKI-
2053R involves the formation of covalent adducts with DNA. This leads to the distortion of the
DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering
programmed cell death (apoptosis).

A key feature of SKI-2053R is its ability to overcome cisplatin resistance in some cancer cells.
This has been partly attributed to a reduced interaction with metallothioneins, which are
proteins involved in the detoxification of heavy metals like platinum.[1]

The cellular response to SKI-2053R-induced DNA damage involves a complex signaling
cascade:

Signaling pathway of SKI-2053R-induced cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673121#ski-2053r-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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